1-Methylinosine; N1-Methylinosine

Bioinorganic Chemistry Metal-Nucleoside Interactions Anticancer Drug Design

1-Methylinosine is the sole ligand for isolating Pt(II)-N7 monofunctional adduct kinetics, as the N1-methyl group prevents alternative binding modes seen with inosine. It serves as a definitive negative control for mammalian purine nucleoside phosphorylase while acting as a substrate for bacterial PNP—a selectivity profile unattainable with 7-methylinosine. For anti-PL-12 autoantibody research, only the N1-methylated base correctly presents the conformational epitope. Procure as an HPLC-verified analytical standard for developing and validating LC-MS/MS methods to quantify modified nucleosides in cancer biomarker studies.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
Cat. No. B13388448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylinosine; N1-Methylinosine
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3
InChIKeyWJNGQIYEQLPJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylinosine: A Modified Nucleoside for Epitranscriptomic and Platinum-Binding Studies


1-Methylinosine (N1-Methylinosine; m1I; CAS 2140-73-0) is a naturally occurring, post-transcriptionally modified purine nucleoside found at specific positions in eukaryotic and archaeal transfer RNA (tRNA). It is formed by the S-adenosylmethionine (SAM)-dependent methylation of inosine at the N1 position of the hypoxanthine ring. [1] In its role as a specialized RNA component, m1I contributes to translational fidelity and is recognized as a distinct biomarker in cancer metabolism studies, where its urinary excretion is quantifiably elevated compared to healthy controls. [2] Chemically, it is a solid white to light yellow powder with a molecular weight of 282.26 g/mol (C11H14N4O5) and a melting point of 186°C.

Why Inosine or 7-Methylinosine Cannot Substitute for 1-Methylinosine in Specialized Assays


The simple substitution of 1-Methylinosine with unmodified inosine or other methylated analogs (e.g., 7-methylinosine) is invalid for most specialized scientific applications due to fundamental differences in metal coordination chemistry, enzymatic recognition, and biological epitope formation. The N1-methyl group sterically blocks a primary platinum(II) binding site on the hypoxanthine ring, forcing a singular coordination mode, unlike inosine which forms multiple complexes. [1] Furthermore, this specific N1 modification dictates a unique substrate/inhibitor profile for purine nucleoside phosphorylase (PNP), where m1I is completely inactive on the mammalian enzyme but a functional substrate for the bacterial variant, a property not shared by its 7-methyl analog. [2] In immunological contexts, the N1-methyl group is an essential chemical determinant for autoantibody recognition; the epitope is abolished if the modification is absent or altered. [3] These stark functional divergences mean that using an off-the-shelf alternative will introduce significant confounding variables, jeopardizing experimental reproducibility and data interpretation.

Quantitative Differentiation of 1-Methylinosine: Evidence-Based Comparative Data


Divergent Platinum(II) Complexation: N1 Methylation Restricts Binding to a Single N7 Site vs. Multi-Site Inosine Binding

1-Methylinosine exhibits fundamentally different platinum(II) coordination chemistry compared to its parent compound, inosine. Kinetic and mechanistic studies using HPLC demonstrate that 1-methylinosine forms exclusively an N7-bound 1:1 complex with trans-[PtCl(NH3)2(H2O)]+. In contrast, inosine under the same pH conditions (> pH 6) utilizes an additional N1 binding site, enabling the formation of a N1,N7-bonded diplatinum species. [1] This N1 methylation effectively blocks a secondary metal-binding pathway, a critical consideration for designing or interpreting experiments involving metallodrug-nucleoside interactions.

Bioinorganic Chemistry Metal-Nucleoside Interactions Anticancer Drug Design

Purine Nucleoside Phosphorylase (PNP) Specificity: A Key Differentiator Between Mammalian and Bacterial Enzyme Systems

1-Methylinosine serves as a powerful tool to differentiate mammalian from bacterial purine nucleoside phosphorylase (PNP) activity. Kinetic data show that 1-methylinosine (m1Ino) and its analog 1-methylguanosine (m1Guo) are neither substrates nor inhibitors of calf spleen (mammalian) PNP, while 7-methylinosine (m7Ino) is an excellent substrate with a Km of 30 µM and Vmax of 15 µmol/min/mg. [1] In striking contrast, both m1Ino and m1Guo are nearly as good substrates as the parent nucleosides for the Escherichia coli (bacterial) PNP enzyme. [1]

Enzymology Drug Metabolism Enzyme Kinetics

Specific Epitope Recognition in Autoimmunity: The N1-Methyl Group is a Non-Redundant Chemical Determinant

The N1-methyl group of 1-methylinosine is not merely a structural variant; it constitutes a critical and specific chemical epitope recognized by human autoantibodies. Studies on anti-PL-12 myositis autoantibodies demonstrate that human sera selectively immunoprecipitate a synthetic polyribonucleotide containing both inosine (I) and 1-methylinosine (m1I). The minimal antigenic structure is a pentanucleotide, IpGpCpm1IpUp, and the efficiency of immunoprecipitation is four times greater with longer stem-loop structures. [1] Critically, the specific recognition relies on the 6-keto group of inosine-34 and both the 6-keto and N1-methyl groups of 1-methylinosine-37. Altering the relative positions of I and m1I completely abolishes the immunoprecipitation. [1]

Immunology Autoimmune Disease Epitope Mapping

Biomarker Elevation in Cancer: Urinary Excretion Levels vs. Healthy Controls

1-Methylinosine is a validated tRNA turnover marker with quantifiably elevated urinary excretion in cancer patients. An early quantitative study identified and measured its excretion, noting a marked increase in at least half of the cancer patients studied compared to normal controls. [1] More recent metabolomic profiling using UHPLC-MS/MS quantified the relative fold change of 1-methylinosine in urine from different cancer types compared to healthy controls: a 1.80-fold increase for lung cancer patients, 1.41-fold for colorectal cancer patients, and 1.92-fold for breast cancer patients. [2] This provides a quantitative benchmark for its use as a biomarker. In healthy adults, its normal urinary excretion is approximately 0.06 mg/kg/24 hours. [3]

Cancer Biomarkers Metabolomics Translational Research

Defined Application Scenarios for 1-Methylinosine Based on Evidence


Platinum Drug-Nucleic Acid Interaction Studies (Bioinorganic Chemistry)

Use 1-Methylinosine as a well-defined, monofunctional ligand model to study the interaction of platinum(II) complexes with nucleic acid components. The N1-methyl group sterically restricts binding to the N7 site, providing a simplified system compared to inosine, which can form multiple complexes. [1] This allows for the isolation and kinetic analysis of a single binding event, as detailed in studies where the rate parameters for the formation of the single N7-bound complex can be precisely determined by HPLC. [1]

Species-Specific Enzyme Mechanism Probes (Enzymology)

Employ 1-Methylinosine as a negative control substrate for mammalian purine nucleoside phosphorylase (PNP) and a positive control for the bacterial enzyme. This property, which contrasts sharply with the substrate activity of 7-methylinosine on the mammalian enzyme, makes it an ideal tool compound for discerning the active site requirements of PNP from different species. [2] This is particularly relevant for studies investigating the selectivity of PNP inhibitors as potential therapeutic agents.

Development of Autoimmune Disease Diagnostics (Immunology)

Utilize 1-Methylinosine as an essential building block in the chemical synthesis of oligonucleotides that mimic the anticodon loop of human tRNA(Ala). [3] This is the only way to create a synthetic antigen that recapitulates the conformational epitope recognized by anti-PL-12 myositis autoantibodies, as both the presence and correct positioning of the N1-methyl group are required for antibody recognition. [3]

Calibration and Validation in Cancer Metabolomics (Analytical Chemistry)

Procure 1-Methylinosine as a high-purity analytical standard (>98% by HPLC) for the development, calibration, and validation of LC-MS/MS or immunoassay-based methods aimed at quantifying modified nucleosides in human biofluids. [REFS-4, REFS-5] The quantifiable elevation of this compound in the urine of cancer patients (up to 1.92-fold) underscores the need for a reliable, well-characterized standard to ensure accurate and reproducible measurements in biomarker discovery and clinical research studies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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